

Technical Guide: ^1H and ^{13}C NMR Analysis of Pyridine-4-boronic acid

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Compound of Interest

Compound Name: Pyridine-4-boronic acid

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Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) data for **pyridine-4-boronic acid**. It includes tabulated spectral data, a detailed experimental protocol for data acquisition, and a logical workflow for NMR analysis.

Spectroscopic Data

The following tables summarize the ^1H and ^{13}C NMR spectral data for **pyridine-4-boronic acid**. The data is compiled from typical values for similar pyridine derivatives and boronic acids, as direct, comprehensively reported experimental values in a single source are not readily available. The chemical shifts are reported in parts per million (ppm) and referenced to a standard solvent signal.

Table 1: ^1H NMR Data for **Pyridine-4-boronic acid**

Signal	Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Integration	Assignment
H-2, H-6	~8.5 - 8.7	Doublet (d)	~6.0	2H	Protons ortho to Nitrogen
H-3, H-5	~7.8 - 8.0	Doublet (d)	~6.0	2H	Protons meta to Nitrogen
-B(OH) ₂	~8.2 (broad)	Singlet (s)	-	2H	Boronic acid protons

Note: The chemical shift of the boronic acid protons can vary significantly depending on the solvent, concentration, and water content.

Table 2: ^{13}C NMR Data for **Pyridine-4-boronic acid**

Carbon	Chemical Shift (δ) (ppm)
C-2, C-6	~150
C-3, C-5	~125
C-4	~140 (broad)

Note: The carbon atom attached to the boron (C-4) often shows a broad signal due to quadrupolar relaxation of the boron nucleus.

Experimental Protocol for NMR Data Acquisition

This section outlines a detailed methodology for acquiring high-quality ^1H and ^{13}C NMR spectra of **pyridine-4-boronic acid**.

2.1. Sample Preparation

- Compound: Use high-purity **pyridine-4-boronic acid**.

- Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are suitable solvents. DMSO-d₆ is often preferred as it can dissolve a wide range of organic compounds and the residual solvent peak does not overlap with the aromatic signals of interest. D₂O can be used, but the boronic acid protons will exchange with deuterium and become invisible.
- Concentration: Prepare a solution with a concentration of 5-10 mg of **pyridine-4-boronic acid** in 0.5-0.7 mL of the chosen deuterated solvent.
- Dissolution: Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution.
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

2.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

2.2.1. ¹H NMR Acquisition

- Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
- Temperature: 298 K.
- Spectral Width: 12-16 ppm, centered around 6 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 8-16 scans for a reasonably concentrated sample.
- Receiver Gain: Adjust automatically.

2.2.2. ¹³C NMR Acquisition

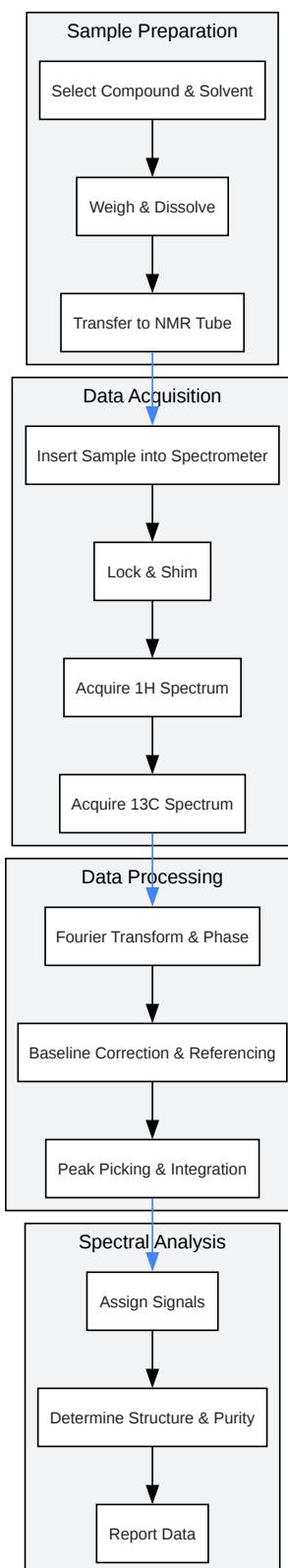
- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
- Temperature: 298 K.
- Spectral Width: 200-220 ppm, centered around 110 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds. A longer delay is necessary for quaternary carbons.
- Number of Scans: 1024 or more scans, as ^{13}C is an insensitive nucleus. The number of scans will depend on the sample concentration.
- Proton Decoupling: Use a standard broadband proton decoupling sequence (e.g., 'waltz16').

2.3. Data Processing

- Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ^1H and 1-2 Hz for ^{13}C) before Fourier transformation to improve the signal-to-noise ratio.
- Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline.
- Referencing: Reference the spectrum to the residual solvent peak (DMSO- d_6 : δH = 2.50 ppm, δC = 39.52 ppm; D_2O : δH is typically set to 4.79 ppm).
- Integration and Peak Picking: Integrate the signals in the ^1H spectrum and pick the peaks in both ^1H and ^{13}C spectra to determine their chemical shifts.

Workflow for NMR Analysis

The following diagram illustrates a logical workflow for the acquisition and analysis of NMR data for a compound like **pyridine-4-boronic acid**.

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